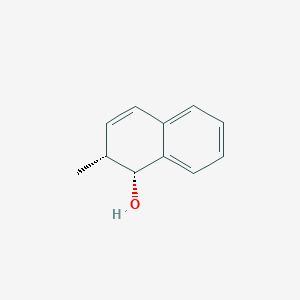

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol

Description

Properties

CAS No. |

503624-63-3 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m1/s1 |

InChI Key |

PVRGMTGDVJIXGL-LDYMZIIASA-N |

Isomeric SMILES |

C[C@@H]1C=CC2=CC=CC=C2[C@@H]1O |

Canonical SMILES |

CC1C=CC2=CC=CC=C2C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthol using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium or rhodium supported on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and recyclability of the catalyst, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

Oxidation: 2-methyl-1,2-dihydronaphthalen-1-one.

Reduction: 2-methyl-1,2-dihydronaphthalene.

Substitution: 2-methyl-1,2-dihydronaphthalen-1-chloride or 2-methyl-1,2-dihydronaphthalen-1-bromide.

Scientific Research Applications

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis.

Biology: Serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals, fragrances, and flavors due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological macromolecules, leading to enantioselective effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Chirality : Bulky groups (e.g., indolyl derivatives) generally enhance enantiomeric excess (ee) due to steric effects during asymmetric catalysis. For example, 4-chlorophenylindolyl derivatives achieve 97% ee .

- Optical Rotation : Substituents significantly influence optical activity. Isobutyl-substituted analogs exhibit exceptionally high [α]D20 values (+270.6), likely due to increased chiral center rigidity .

- Synthetic Efficiency : Palladium- and rhodium-catalyzed methods yield high purity (86–95% yields), whereas copper-catalyzed routes prioritize enantioselectivity (>97% ee) .

Physicochemical Properties

Melting Points and Stability:

- Ethyl-substituted analogs : Lower melting points (e.g., 154–166°C for phenylethynyl derivatives) compared to arylindolyl derivatives (221–223°C), reflecting increased crystallinity in aromatic systems .

- Fluorinated analogs : Enhanced stability under chromatographic purification (e.g., fluorophenylindolyl derivatives remain stable in ethyl acetate/petroleum ether) .

Chromatographic Behavior:

- HPLC Retention Times: Chiral separation using Daicel columns (OD-H or AS-H) shows substituent-dependent elution. For example: Ethyl derivative: tR = 13.0 min (minor), 13.6 min (major) . 4-Trifluoromethoxyphenylindolyl derivative: tR = 10.90 min (minor), 12.46 min (major) .

Catalytic and Functional Implications

- Hydrogenation Efficiency : Ethyl and methyl groups facilitate faster hydrogenation kinetics compared to bulky aryl substituents, as seen in rhodium-catalyzed reductions .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings improve reaction rates in amination steps due to enhanced electrophilicity .

Biological Activity

(1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol is a chiral compound characterized by its unique naphthalene structure and hydroxyl group. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a naphthalene backbone with a hydroxyl group at the first position and a methyl group at the second position. Its stereochemistry plays a critical role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values suggest significant effectiveness against certain pathogens.

- Antioxidant Activity : The compound's antioxidant potential has been investigated through various assays, including DPPH and ABTS tests. These studies reveal that it may effectively scavenge free radicals, contributing to its protective effects against oxidative stress.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interactions : Binding studies suggest that this compound may interact with specific receptors in biological systems. For instance, its structural similarity to other compounds allows it to modulate receptor activity effectively.

- Enzymatic Modulation : The presence of the hydroxyl group enables potential interactions with enzymes involved in metabolic pathways. This could lead to alterations in enzyme activity and subsequent physiological effects.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, the following results were obtained:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 50 | 15 |

| 100 | 20 |

| 200 | 25 |

The results indicate a dose-dependent increase in antibacterial activity, supporting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity Assessment

In assessing antioxidant activity using the DPPH assay:

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 80 |

These findings demonstrate that this compound exhibits significant antioxidant properties at higher concentrations.

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-methyl-1,2-dihydronaphthalen-1-ol, and how can enantioselectivity be ensured?

The compound can be synthesized via catalytic hydrogenation or ring-opening reactions. For example, hydrogenation of substituted naphthalene derivatives using transition metal catalysts (e.g., rhodium or palladium) under controlled pressure and temperature ensures stereochemical fidelity . Enantioselectivity is achieved by employing chiral catalysts or auxiliaries, as demonstrated in the synthesis of analogous dihydronaphthalen-ol derivatives using iridium catalysts to control the (1R,2R) configuration . Purification via flash chromatography (hexanes/EtOAc gradients) and verification by chiral HPLC (e.g., Chiralcel OD-H column) are critical for confirming enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR provide structural confirmation, with key signals for the dihydronaphthalene backbone (e.g., δ 4.46 ppm for the hydroxyl-bearing methine proton) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calcd. for C₁₂H₁₄O: 174.1045; observed: 174.1043) .

- IR : Peaks at ~3395 cm⁻¹ (O-H stretch) and 1487–695 cm⁻¹ (aromatic C=C) confirm functional groups .

- Optical Rotation : [α]D measurements (e.g., +97.0° in CHCl₃) verify chiral purity .

Q. How should researchers handle and store this compound to ensure stability?

While direct data on this compound is limited, analogous dihydronaphthalen-ol derivatives are typically stored in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use chemically resistant gloves (e.g., nitrile) and avoid aqueous environments, as the compound’s solubility in polar solvents is low .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of dihydronaphthalen-ol derivatives?

Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants) can arise from conformational flexibility. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts and compare them with experimental data. X-ray crystallography using SHELXL refinement provides definitive stereochemical assignments, though high-resolution data (≤1.0 Å) is essential . For example, the (1R,2R) configuration was confirmed in related compounds via anomalous dispersion effects in crystallography .

Q. What catalytic systems optimize the asymmetric synthesis of this compound, and how do solvent effects influence enantioselectivity?

Iridium-based catalysts in non-polar solvents (e.g., toluene or hexanes) enhance enantioselectivity by stabilizing transition states through π-π interactions. Polar aprotic solvents (e.g., THF) may reduce selectivity due to competitive coordination. Screening additives like chiral phosphines or Lewis acids (e.g., BINOL derivatives) can further improve yields and ee values . Recent studies on similar systems achieved >90% ee using [Ir(cod)Cl]₂ with chiral phosphoramidite ligands .

Q. What strategies mitigate side reactions during hydrogenation of naphthalene precursors to dihydronaphthalen-ols?

Over-reduction to tetrahydronaphthalen-ols is a common issue. Strategies include:

- Catalyst poisoning : Adding trace amounts of quinoline or DMSO to deactivate overactive catalytic sites .

- Pressure control : Limiting H₂ pressure to 1–5 atm to favor partial hydrogenation .

- Substrate modification : Introducing electron-withdrawing groups (e.g., -OMe) to reduce aromatic ring reactivity .

Q. How can the biological activity of this compound be explored, and what assays are suitable?

While direct toxicity data is scarce, structurally related naphthalen-ols exhibit antimicrobial and anti-inflammatory properties. Assays include:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/-negative bacteria .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme inhibition : Screening against cyclooxygenase (COX) or lipoxygenase (LOX) for anti-inflammatory potential .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data (e.g., NMR splitting patterns) often arise from impurities or diastereomer formation. Cross-validate using multiple techniques (e.g., NOESY for spatial proximity) .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling aromatic alcohols, including fume hood use and P95 respirators for aerosol prevention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.